molecular formula C11H17ClN2O2 B180101 Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride CAS No. 162576-01-4

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Cat. No.: B180101
CAS No.: 162576-01-4
M. Wt: 244.72 g/mol
InChI Key: UXWLBNDYLILRTJ-UHFFFAOYSA-N
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Description

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule involved. Detailed studies on its binding affinity and interaction with proteins provide insights into its mode of action .

Comparison with Similar Compounds

  • Benzyl (2-aminoethyl)carbamate
  • Benzyl (2-aminoethyl)(ethyl)carbamate
  • Benzyl (2-aminoethyl)(propyl)carbamate

Comparison: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and stability profiles. These differences make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWLBNDYLILRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597051
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162576-01-4
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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